6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
This compound is a heterocyclic molecule with an intriguing structure. Let’s break it down:
- The pyrazole ring (1H-pyrazol-5-yl) contributes to its aromatic character.
- The triazole ring ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) adds further complexity.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Pyrazole Formation
- Start with 4-chloro-1-methylpyrazole as a precursor.
- React it with an appropriate reagent (e.g., sodium hydride or potassium tert-butoxide ) to form the pyrazole ring.
-
Triazole Formation
- Introduce the 4-fluorobenzyl group to the pyrazole ring.
- Cyclize the system to form the triazole ring.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods, such as multistep synthesis or catalytic processes . Unfortunately, specific industrial protocols for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation at the pyrazole or triazole rings.
Reduction: Reduction reactions can modify functional groups.
Substitution: Substituents on the benzyl group may be replaced.
Cyclization: Intramolecular cyclization reactions are crucial for forming the heterocyclic rings.
Common Reagents:
Oxidizing agents: Examples include or .
Reducing agents: or .
Substitution reagents: , , or .
Cyclization catalysts: or .
Major Products:
The specific products depend on reaction conditions, but variations of the compound with different substituents are likely.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biological Studies: Used to probe biological pathways or target specific receptors.
Materials Science: May serve as a building block for novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific enzymes , receptors , or cellular pathways due to its structural features.
Comparison with Similar Compounds
triazoles , pyrazoles , and thiadiazoles . Its distinct combination of rings sets it apart.
Remember, scientific advancements continually refine our understanding of compounds like this one
Properties
Molecular Formula |
C14H10ClFN6S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-(4-chloro-2-methylpyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10ClFN6S/c1-21-12(10(15)7-17-21)13-20-22-11(18-19-14(22)23-13)6-8-2-4-9(16)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
BLGYLIPSXAWLFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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